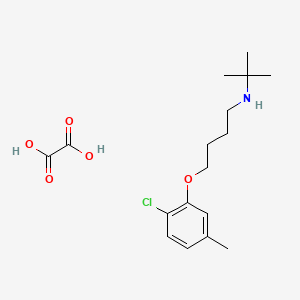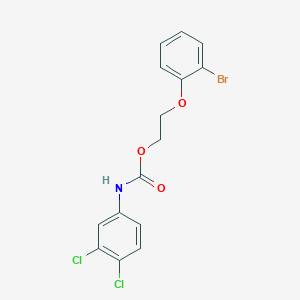
1-(tert-butylamino)-3-(4-propylphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butylamino)-3-(4-propylphenoxy)-2-propanol hydrochloride is a chemical compound with several studies exploring its synthesis, molecular structure, and chemical properties. It has been examined for its effects on experimental arrhythmia in dogs (Nakanishi, Imamura, & Nakamura, 1972).
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, the synthesis of related phenolic 1-aryl-3-arylamino-1-propanones, which may share synthesis pathways with this compound, involves the replacement of the tertiary amino group in ketonic Mannich bases (Roman, 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol, has been characterized by X-ray crystallography, revealing details about the arrangement of atoms and bonds (Asgarova et al., 2011).
Chemical Reactions and Properties
The chemical reactions of similar compounds, such as tert-butylazodiphenylcarbinol, involve chain mechanisms with tert-butyl radicals, indicating the reactivity of tert-butyl groups in these compounds (Yeung & Warkentin, 1976).
Physical Properties Analysis
The physical properties of related compounds have been studied, such as the formation of oxametallacycle surface intermediates in the thermal activation of 1-chloro-2-methyl-2-propanol on Ni(100), which could provide insights into the physical behavior of this compound under similar conditions (Zhao, Deng, & Zaera, 2010).
Chemical Properties Analysis
The chemical properties, such as hydrophobicity and hydrophilicity, can be inferred from studies on similar compounds. For example, the effects of poly(ethylene glycol) and tert-butyl alcohol on H2O as probed by 1-propanol provide insights into the hydrophobic or hydrophilic nature of such compounds (Miki, Westh, & Koga, 2005).
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-(4-propylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-5-6-13-7-9-15(10-8-13)19-12-14(18)11-17-16(2,3)4;/h7-10,14,17-18H,5-6,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMOWDQGUDHJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
464877-46-1 |
Source


|
| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(4-propylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464877-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)


![1-(4-{[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-thienyl)ethanone](/img/structure/B5017520.png)
![methyl phenyl{[(2,4,6-triisopropylphenyl)sulfonyl]amino}acetate](/img/structure/B5017525.png)
![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)

![{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid](/img/structure/B5017549.png)


![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)


![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)